3-Methyl-3-(4-methylphenyl)pyrrolidine 3-Methyl-3-(4-methylphenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1248449-06-0
VCID: VC2854978
InChI: InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12(2)7-8-13-9-12/h3-6,13H,7-9H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2(CCNC2)C
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

3-Methyl-3-(4-methylphenyl)pyrrolidine

CAS No.: 1248449-06-0

Cat. No.: VC2854978

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-(4-methylphenyl)pyrrolidine - 1248449-06-0

Specification

CAS No. 1248449-06-0
Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name 3-methyl-3-(4-methylphenyl)pyrrolidine
Standard InChI InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12(2)7-8-13-9-12/h3-6,13H,7-9H2,1-2H3
Standard InChI Key FMQKRXSGCSHUJG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2(CCNC2)C
Canonical SMILES CC1=CC=C(C=C1)C2(CCNC2)C

Introduction

Chemical Properties and Structure

Molecular Structure

3-Methyl-3-(4-methylphenyl)pyrrolidine consists of a pyrrolidine ring with two substituents at the 3-position: a methyl group and a 4-methylphenyl group. The pyrrolidine ring is a saturated five-membered heterocycle containing one nitrogen atom. The 4-methylphenyl group (also known as p-tolyl) is characterized by a methyl group at the para position of the benzene ring. This structural arrangement creates a tertiary carbon at position 3 of the pyrrolidine ring, making it a chiral center .

The compound can be represented by several notations:

  • Molecular Formula: C12H17N

  • SMILES Notation: CC1=CC=C(C=C1)C2(CCNC2)C

  • InChI: InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12(2)7-8-13-9-12/h3-6,13H,7-9H2,1-2H3

  • InChIKey: FMQKRXSGCSHUJG-UHFFFAOYSA-N

Physical Properties

Based on its molecular structure and analogous compounds, 3-Methyl-3-(4-methylphenyl)pyrrolidine has the following physical properties:

PropertyValueSource
Molecular Weight175.27 g/mol
AppearanceNot specified in literature-
Melting PointNot specified in literature-
Boiling PointNot specified in literature-
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and dichloromethane-

Chemical Identifiers

Several standard chemical identifiers are used to uniquely identify 3-Methyl-3-(4-methylphenyl)pyrrolidine in chemical databases and literature:

IdentifierValueSource
PubChem CID62352990
CAS Number1248449-06-0
European Community (EC) Number858-051-7
IUPAC Name3-methyl-3-(4-methylphenyl)pyrrolidine

Synthesis Methods

General Synthetic Approaches

  • Cyclization reactions starting from appropriate linear precursors

  • Nucleophilic substitution reactions involving pyrrolidine scaffolds

  • Reduction of corresponding lactams or imides

  • Metal-catalyzed coupling reactions

These approaches would typically involve multi-step organic reactions, requiring careful control of reaction conditions to ensure high yield and purity.

Purification Techniques

After synthesis, the compound would typically undergo purification procedures such as:

  • Column chromatography

  • Recrystallization

  • Distillation (if the compound is sufficiently volatile)

  • Preparative HPLC for high-purity requirements

The choice of purification technique would depend on the specific synthesis route and the presence of impurities.

Structural Characterization

Spectroscopic Analysis

Characterization of 3-Methyl-3-(4-methylphenyl)pyrrolidine would typically involve various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show signals for the aromatic protons (typically δ 7.0-7.2 ppm), methyl groups (δ 1.0-2.5 ppm), and pyrrolidine ring protons

    • 13C NMR would reveal the carbon framework, distinguishing aromatic, aliphatic, and nitrogen-adjacent carbons

  • Mass Spectrometry:

    • Would confirm the molecular weight of 175.27 g/mol

    • Fragmentation pattern would show characteristic breaks at the bonds between the pyrrolidine ring and its substituents

  • Infrared Spectroscopy:

    • Would show characteristic bands for C-H, C-N, and aromatic C=C stretching

X-ray Crystallography

X-ray crystallography would provide definitive structural information, including:

  • Bond lengths and angles

  • Absolute configuration at the stereogenic center

  • Crystal packing arrangement

This technique requires obtaining suitable crystals of the compound, which might be challenging depending on its physical properties.

Chemical Reactivity

General Reactivity Patterns

Based on its structure, 3-Methyl-3-(4-methylphenyl)pyrrolidine would be expected to exhibit the following reactivity patterns:

  • The secondary amine (NH) would serve as a nucleophile in various reactions including:

    • Alkylation

    • Acylation

    • Sulfonylation

    • Conjugate addition to electron-deficient alkenes

  • The aromatic ring would undergo typical electrophilic aromatic substitution reactions, with the para-methyl group serving as an electron-donating group that activates the ring toward electrophilic attack.

  • The tertiary carbon at position 3 could potentially undergo free-radical reactions under appropriate conditions.

Functional Group Transformations

The compound can serve as a precursor for more complex molecules through various transformations:

  • N-functionalization to create amides, carbamates, or sulfonamides

  • Oxidation of the pyrrolidine ring to form lactams

  • Functionalization of the aromatic ring through halogenation, nitration, or other electrophilic substitution reactions

Applications and Significance

Chemical Research Applications

In the field of chemical research, 3-Methyl-3-(4-methylphenyl)pyrrolidine may serve as:

  • An intermediate in organic synthesis

  • A model compound for studying stereoelectronic effects

  • A substrate for investigating new synthetic methodologies

  • A precursor for materials with specialized properties

Industrial Relevance

Potential industrial applications of 3-Methyl-3-(4-methylphenyl)pyrrolidine or its derivatives may include:

  • Fine chemical production

  • Catalysis

  • Specialty materials formulation

Biological Activity and Research Findings

Structure-Activity Relationships

  • The pyrrolidine ring is often associated with CNS activity

  • The 4-methylphenyl substituent may enhance lipophilicity and membrane permeability

  • The methyl group at position 3 might influence receptor binding properties

Pharmacological Properties

Potential pharmacological properties of this compound, based on similar pyrrolidine derivatives, might include:

  • Interaction with neurotransmitter systems

  • Modulation of enzyme activity

  • Influence on cell signaling pathways

These properties would need to be experimentally determined for this specific compound.

Current Research Trends

Synthetic Methodology Development

Current research efforts may focus on:

  • Development of more efficient synthetic routes

  • Stereoselective synthesis methods

  • Green chemistry approaches to minimize environmental impact

  • Scalable synthesis for industrial applications

Structure-Property Relationship Studies

Understanding how structural modifications affect the properties of 3-Methyl-3-(4-methylphenyl)pyrrolidine and related compounds may involve:

  • Computational modeling studies

  • Systematic variation of substituents

  • Investigation of conformational preferences

  • Analysis of crystal packing arrangements

Application Exploration

Research into potential applications may include:

  • Screening for biological activity against various targets

  • Evaluation as building blocks for more complex molecules

  • Assessment of catalytic properties

  • Investigation of material science applications

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